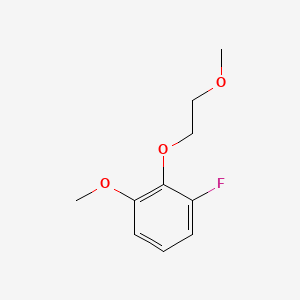

3-Fluoro-2-(2-methoxyethoxy)anisole

描述

3-Fluoro-2-(2-methoxyethoxy)anisole, also known as 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene, is an organic compound with the molecular formula C10H13FO3 and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a methoxyethoxy group attached to a benzene ring. It is used as a building block in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2-methoxyethoxy)anisole typically involves the reaction of 3-fluoroanisole with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions may vary, but common catalysts include strong acids or bases that facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

化学反应分析

Types of Reactions

3-Fluoro-2-(2-methoxyethoxy)anisole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of 2-(2-methoxyethoxy)anisole.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 2-(2-methoxyethoxy)anisole. Substitution reactions result in various derivatives depending on the nucleophile employed .

科学研究应用

3-Fluoro-2-(2-methoxyethoxy)anisole has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new compounds.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

作用机制

The mechanism of action of 3-Fluoro-2-(2-methoxyethoxy)anisole involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxy and methoxyethoxy groups contribute to the compound’s solubility and reactivity, affecting its overall biological activity .

相似化合物的比较

Similar Compounds

3-Fluoroanisole: Lacks the methoxyethoxy group, making it less versatile in certain synthetic applications.

2-(2-Methoxyethoxy)anisole: Does not contain the fluoro group, which reduces its reactivity in specific reactions.

3-Methoxy-2-(2-methoxyethoxy)anisole: Similar structure but without the fluoro group, affecting its chemical properties and reactivity.

Uniqueness

3-Fluoro-2-(2-methoxyethoxy)anisole is unique due to the presence of both the fluoro and methoxyethoxy groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

生物活性

3-Fluoro-2-(2-methoxyethoxy)anisole is a compound of growing interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound contains a fluoro group and a methoxyethoxy group attached to an anisole backbone. This unique structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro group enhances hydrogen bonding capabilities, influencing binding affinity to enzymes or receptors. The methoxy and methoxyethoxy groups improve the compound's solubility, facilitating its interaction with biological systems.

Enzyme Interactions

Research indicates that this compound can influence enzyme-substrate interactions. It has been utilized in studies examining metabolic pathways and enzyme kinetics. For instance, it serves as a probe in biochemical assays to study the effects on various enzymes involved in metabolic processes.

Antimicrobial Properties

In preliminary studies, this compound has shown potential antimicrobial activity against certain bacterial strains. The presence of the fluoro group appears to enhance its effectiveness compared to non-fluorinated analogs, suggesting that fluorination may improve bioactivity.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents. Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

| Compound Name | Fluorine Group | Methoxy Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate antimicrobial and cytotoxic effects |

| 3-Fluoroanisole | Yes | No | Lower reactivity, less bioactivity |

| 2-(2-Methoxyethoxy)anisole | No | Yes | Limited biological activity |

The comparative analysis reveals that the combination of both fluoro and methoxy groups in this compound contributes to its unique biological properties, differentiating it from other similar compounds.

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those observed for its non-fluorinated counterparts.

- Cytotoxic Effects on Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent reduction of cell viability in human breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent.

常见问题

Q. What are the standard synthetic routes for 3-Fluoro-2-(2-methoxyethoxy)anisole, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves introducing the 2-methoxyethoxy group to a fluorinated aromatic precursor. A common approach is nucleophilic substitution or alkylation of 3-fluoro-2-hydroxyanisole using 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative methods include coupling reactions using palladium catalysts for regioselective functionalization .

Methodological Considerations

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Base Selection : Mild bases (K₂CO₃) minimize side reactions like demethylation of the methoxy group.

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition.

| Method | Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Fluoro-2-hydroxyanisole | 2-Methoxyethyl chloride, K₂CO₃ | 65–75 | |

| Pd-Catalyzed Coupling | 3-Fluoro-2-iodoanisole | 2-Methoxyethoxyboronic acid | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

Basic Research Focus

Key techniques include:

- ¹H/¹³C NMR : The fluorine atom induces splitting in adjacent proton signals (e.g., aromatic protons at C-4 and C-6). The 2-methoxyethoxy group’s methylene protons appear as a triplet (δ 3.5–4.0 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of adjacent fluorine atoms.

- IR Spectroscopy : Stretching vibrations for C-O-C (methoxy: ~1250 cm⁻¹) and ether linkages (2-methoxyethoxy: ~1100 cm⁻¹) .

Advanced Analysis

- HSQC/HMBC NMR : Resolves ambiguities in aromatic substitution patterns by correlating ¹H-¹³C couplings.

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ = 215.0824 for C₁₀H₁₂FO₃) .

Q. How does the electronic nature of the 2-methoxyethoxy group affect the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus

The 2-methoxyethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the ethoxy chain directs substitution to the para position relative to the fluorine atom. Computational studies (DFT) show reduced electron density at C-4 due to the fluorine’s inductive effect, favoring electrophilic addition at C-5 .

Experimental Validation

- Nitration : Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 0°C.

- Sulfonation : Forms 5-sulfo products with SO₃ in DCE.

Q. What computational methods are used to predict the intermolecular interactions of this compound with carbon dioxide clusters?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model non-covalent interactions between the compound and CO₂. Key findings:

- The 2-methoxyethoxy group participates in weak hydrogen bonding with CO₂ (binding energy ~8–10 kJ/mol).

- Fluorine’s electronegativity enhances dipole interactions, stabilizing CO₂ adducts .

Validation

- IR/Raman Spectroscopy : Matches computed vibrational modes for CO₂ bending (667 cm⁻¹) and C-F stretching (1150 cm⁻¹) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Focus

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ether linkage.

- Handling : Use gloveboxes for air-sensitive reactions. PPE (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation .

Decomposition Pathways

- Hydrolysis of the methoxyethoxy group in acidic/basic conditions.

- Photooxidation under UV light, leading to quinone formation.

Q. How can conflicting NMR data for fluorinated anisole derivatives be resolved through advanced spectroscopic analysis?

Advanced Research Focus

Conflicts often arise from overlapping signals or dynamic processes (e.g., ring flipping). Strategies:

- Variable-Temperature NMR : Identifies conformational changes (e.g., coalescence temperature analysis).

- NOESY : Detects spatial proximity between fluorine and neighboring protons .

Case Study

For this compound, VT-NMR (25–60°C) confirmed restricted rotation of the 2-methoxyethoxy group, resolving split signals at higher temperatures .

Q. What role does this compound play in the synthesis of bioactive molecules, and what are the mechanistic insights into its coupling reactions?

Advanced Research Focus

The compound serves as a precursor for fluorinated pharmaceuticals (e.g., kinase inhibitors). In Suzuki-Miyaura couplings, the fluorine atom enhances oxidative addition efficiency with Pd(0) catalysts, while the methoxyethoxy group improves solubility in aqueous reaction media .

Mechanistic Details

属性

IUPAC Name |

1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERNQMOHLHAQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718419 | |

| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-45-6 | |

| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。